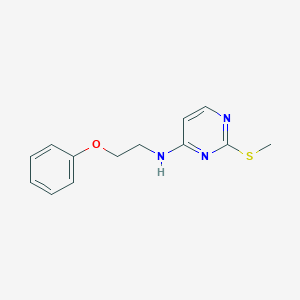![molecular formula C14H24N4O2S B6458718 1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane CAS No. 2548980-49-8](/img/structure/B6458718.png)
1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane, also known as CPD-1, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific research fields. CPD-1 has been studied for its synthetic potential and as a potential therapeutic agent. CPD-1 has a unique structure and is composed of a cyclopropane ring, a sulfonyl group, and a pyrazole ring. This compound has been studied for its potential to act as a catalyst in organic synthesis and as a therapeutic agent for certain diseases.
科学的研究の応用
1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane has been studied for its potential applications in a variety of scientific research fields. This compound has been studied as a catalyst for organic synthesis, as it is able to catalyze a variety of reactions. This compound has also been investigated for its potential therapeutic applications, as it has been found to possess anti-inflammatory and analgesic properties. This compound has also been studied for its ability to inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane is not yet fully understood. However, it is believed that this compound acts by binding to specific receptors in the body, which in turn triggers a cascade of biochemical and physiological effects. This compound has been found to bind to the G-protein coupled receptor, GPR55, which is involved in inflammation and pain. This compound has also been found to bind to the PPAR-gamma receptor, which is involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to possess anti-inflammatory and analgesic properties, and it has been found to inhibit the growth of certain cancer cells. This compound has also been found to possess anti-oxidant properties, and it has been found to modulate the activity of certain enzymes involved in the metabolism of drugs.
実験室実験の利点と制限
1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has been found to be stable in a variety of conditions. This compound is also relatively non-toxic, making it safe for use in laboratory experiments. However, this compound does have some limitations. This compound is relatively expensive, and it is not available in large quantities.
将来の方向性
There are several potential future directions for research involving 1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane. One potential area of research is the development of new synthetic methods for the synthesis of this compound. Another potential area of research is the development of new therapeutic agents based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications. Finally, further research is needed to investigate the potential side effects of this compound.
合成法
1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 1-chloro-4-methyl-1H-pyrazole with cyclopropanesulfonyl chloride. This reaction produces this compound in good yield. Other methods have been developed to synthesize this compound, such as the reaction of 1-chloro-4-methyl-1H-pyrazole with cyclopropanesulfonyl bromide, or the reaction of 1-chloro-4-methyl-1H-pyrazole with cyclopropanesulfonyl iodide. All of these methods produce this compound in good yields.
特性
IUPAC Name |
1-cyclopropylsulfonyl-4-[2-(4-methylpyrazol-1-yl)ethyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-13-11-15-17(12-13)9-7-16-5-2-6-18(10-8-16)21(19,20)14-3-4-14/h11-12,14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBFCQMKAFMLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458635.png)
![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B6458646.png)
![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458653.png)
![{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B6458662.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458670.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)
![5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458680.png)

![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6458706.png)
![5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458728.png)
![6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6458735.png)
